molecular formula C12H12O B098219 (S)-(-)-1-(1-Naphthyl)ethanol CAS No. 15914-84-8

(S)-(-)-1-(1-Naphthyl)ethanol

Cat. No. B098219
CAS RN: 15914-84-8
M. Wt: 172.22 g/mol
InChI Key: CDRQOYRPWJULJN-VIFPVBQESA-N
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Description

(S)-(-)-1-(1-Naphthyl)ethanol is an enantiomerically pure compound that has been utilized in various chemical syntheses. It serves as an important synthetic intermediate, for instance, in the production of mevinic acid analogs, which are potential inhibitors of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the biosynthesis of cholesterol, making this compound significant in medicinal chemistry.

Synthesis Analysis

The synthesis of enantiomerically pure this compound can be achieved biocatalytically. A novel yeast strain, Candida viswanathii MTCC 5158, has been identified to perform the enantioselective reduction of 1-acetonaphthone to produce this compound with high enantioselectivity (ee >99%) . The production of the carbonyl reductase enzyme responsible for this transformation is constitutive in C. viswanathii but can be enhanced by specific culture conditions, such as the presence of acetonaphthone, mannitol, yeast extract, and calcium ions .

Molecular Structure Analysis

Chemical Reactions Analysis

Attempts to transfer the chirality of this compound in thermal reactions with alkynes, palladium-catalyzed insertion into a C–H bond, and photochemical formation of β-lactams were unsuccessful . This indicates that the chirality of the compound is not easily transferred in these types of chemical reactions, which could be due to the stability of its chiral center or the reaction conditions not being conducive to chirality transfer.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as solubility, melting point, and boiling point, are not explicitly discussed in the provided papers. However, the optimal conditions for the biocatalytic production and the bioreduction reaction by C. viswanathii have been established, with the optimal temperature and pH being 25 °C and pH 8, respectively . These conditions are crucial for achieving high conversion rates and maintaining the enantiopurity of the product.

Scientific Research Applications

Chiral Substrate in Synthesis

(S)-(-)-1-(1-Naphthyl)ethanol is noted for its role as a chiral substrate in the synthesis of various compounds. For example, it is essential in the synthesis of nonactin and dihydro-(1H)-quinoline-2-one derivatives. A study demonstrated the stereoinversion of (S)-1-(1-naphthyl)ethanol to its R-isomer using whole cell biocatalysis with Candida parapsilosis, highlighting its versatility in synthetic applications (Amrutkar, Banoth, & Banerjee, 2013).

Role in Kinetic Resolution Processes

This compound is significant in the kinetic resolution of active pharmaceutical intermediates (APIs). A study using lipase catalyzed kinetic resolution under microwave irradiation showed promising results in this context, demonstrating its utility in the efficient and scalable synthesis of chiral intermediates (Yadav & Devendran, 2012).

Vibrational Spectroscopy Studies

The vibrational properties of 2-naphthyl-1-ethanol in various complexes have been studied using IR/UV double resonance spectroscopy. These studies offer insights into the molecular interactions and structural characteristics of this compound in different states and environments (Seurre et al., 2004).

Studies in Asymmetric Carbonylation

This compound has been utilized in studies focusing on asymmetric carbonylation, an important reaction in organic synthesis. One study showed the successful asymmetric carbonylation to the methyl ester of (S)-naproxen, underlining the compound's utility in creating enantiomerically pure substances (Xie et al., 1998).

Hydrogen-Bonded Complex Formation

Research has also explored the formation of hydrogen-bonded complexes involving this compound. Such studies are crucial for understanding the molecular interactions and stability of these complexes, which have implications in various fields of chemistry and biochemistry (Barbu-Debus et al., 2002).

Mechanism of Action

“(S)-(-)-1-(1-Naphthyl)ethanol” acts as an HMG-CoA reductase inhibitor and is hence used in the synthesis of statins . Statins are lipid-lowering drugs used to lower cholesterol in the body .

Safety and Hazards

“(S)-(-)-1-(1-Naphthyl)ethanol” is recommended for use as laboratory chemicals . Uses advised against include food, drug, pesticide, or biocidal product use . In case of contact with eyes or skin, rinse immediately with plenty of water and get medical attention . If inhaled or ingested, remove to fresh air or clean mouth with water and drink afterwards plenty of water, and get medical attention if symptoms occur .

properties

IUPAC Name

(1S)-1-naphthalen-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRQOYRPWJULJN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936062
Record name 1-(Naphthalen-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15914-84-8
Record name 1-(Naphthalen-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes (S)-(-)-1-(1-Naphthyl)ethanol stereochemically interesting in the context of enzymatic reactions?

A1: Research shows that (S)-NE exhibits stereospecificity with certain enzymes. Specifically, rat hepatic hydroxysteroid (alcohol) sulfotransferase STa demonstrates stereospecificity for the (R)-enantiomer of 1-(1-Naphthyl)ethanol, acting as a substrate, while the (S)-enantiomer, (S)-NE, functions as a competitive inhibitor. [] This selective interaction highlights the importance of chirality in enzyme-substrate interactions and its potential implications for drug metabolism and activation.

Q2: Can microorganisms be employed to produce enantiomerically pure this compound?

A2: Yes, studies have successfully utilized the fungus Alternaria alternata to produce (S)-NE in high enantiomeric purity (>99% enantiomeric excess). [] This biocatalytic approach leverages the stereoselectivity of microbial enzymes to effectively reduce 1-acetonaphthone to (S)-NE, offering a sustainable alternative to traditional chemical synthesis.

Q3: How does the structure of 1-arylethanols, like this compound, influence their interaction with enzymes like rat hydroxysteroid sulfotransferase STa?

A3: The stereospecificity of STa towards 1-arylethanols is influenced by steric interactions. Research suggests that the presence of the naphthyl group, as in (S)-NE, and its spatial orientation relative to the substituents on the benzylic carbon and the hydrogen in the peri-position on the aromatic ring system are crucial determinants of the enzyme's stereoselectivity. [] These findings underscore the importance of structural considerations in predicting the metabolic fate and activity of compounds.

Q4: Beyond enzymatic interactions, are there other applications for this compound?

A4: (S)-NE serves as a valuable chiral auxiliary in asymmetric synthesis. For instance, it plays a key role in the stereoselective synthesis of (12R)-(-)-12-methyl-9-oxa-14-tetradecanolide, a musk odorant. [] This highlights the utility of (S)-NE in constructing enantiomerically pure compounds with diverse applications.

Q5: Has this compound been used in the development of chiral stationary phases for enantiomeric separation?

A5: Yes, a derivative of (S)-NE, cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC), is a known chiral selector used in chromatography. Electrospun CDMPC nanofibers have been incorporated into membrane systems for the chiral resolution of racemic mixtures. These membranes have shown promise in enriching the (S)-enantiomer of 1-(1-Naphthyl)ethanol in the filtrate due to the preferential sorption of the (R)-enantiomer by the CDMPC. [] This application underscores the potential of (S)-NE derivatives in separation science.

Q6: Has the interaction of this compound with cyclodextrin derivatives been investigated?

A6: Yes, studies have explored the inclusion complexation of (S)-NE with modified β-cyclodextrin dimers. These dimers, particularly those with a m-xylylene linker, demonstrate high chiral recognition for aromatic amines and alcohols, including (S)-NE, in cyclohexane. [] This selective binding highlights the potential of cyclodextrin-based systems for enantiomeric separations and chiral recognition.

Q7: Are there alternative methods for synthesizing this compound besides using microorganisms?

A7: While microbial synthesis offers a green chemistry approach, (S)-NE can also be prepared via chemical methods. One approach involves the crystallization of diastereoisomeric esters of aminocarbene chromium complexes with (S)-NE. [] This method allows for the isolation of enantiomerically pure aminocarbene complexes, showcasing the versatility of (S)-NE in synthetic chemistry.

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